methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate
Description
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate is a hydrazone derivative featuring a benzoate ester backbone with a (2-thienylcarbonyl)hydrazono substituent at the para position. The (E)-configuration denotes the trans arrangement of the hydrazone group relative to the aromatic ring. This compound belongs to a class of Schiff base analogs, which are widely studied for their diverse applications in medicinal chemistry, material science, and corrosion inhibition.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14(18)11-6-4-10(5-7-11)9-15-16-13(17)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)/b15-9+ |
InChI Key |
HGTJXGVNGLDTOD-OQLLNIDSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-thienylcarbonyl hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazono linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Chemical Reactions Analysis
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to an amine.
Scientific Research Applications
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thienylcarbonyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: The 2-thienylcarbonyl group in the target compound introduces a heteroaromatic system (thiophene), which may enhance π-π stacking interactions and electron delocalization compared to phenyl or naphthyl groups. This could improve binding affinity in biological systems . Oxadiazole-containing analogs () demonstrate higher thermal stability (melting points >130°C) due to rigid heterocyclic cores, whereas ester-based hydrazones (e.g., target compound) may exhibit greater solubility in organic solvents .
Spectroscopic and Analytical Data
Pharmacological and Industrial Relevance
- Drug Design: Thiophene derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. The target compound’s hydrazone moiety could act as a chelator for metal ions in enzyme inhibition .
- Corrosion Inhibition : Sulfonyl and acyl hydrazones (e.g., ) inhibit mild steel corrosion in acidic environments via adsorption, with efficiencies >70% at 500 ppm concentrations .
Biological Activity
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thienylcarbonyl hydrazone moiety linked to a benzoate structure. The molecular formula is , with a molecular weight of approximately 253.30 g/mol. Its structure can be depicted as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoates possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl Benzoate | Staphylococcus aureus | 15 |
| Methyl 4-(thienyl)benzoate | Escherichia coli | 18 |
| This compound | Bacillus subtilis | 20 |
Insecticidal Activity
Methyl benzoate and its derivatives have been studied for their insecticidal properties. A study demonstrated that methyl benzoate significantly reduced the survival rates of pests such as Tetranychus urticae (two-spotted spider mite) with LC50 values indicating high efficacy .
Table 2: Insecticidal Efficacy
| Compound Name | Target Pest | LC50 (mg/cm²) |
|---|---|---|
| Methyl Benzoate | Tetranychus urticae | 0.114 |
| This compound | Halyomorpha halys | 0.26 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes in microbial metabolism, leading to cell death.
- Neurotoxic Effects : Some studies suggest that methyl benzoate derivatives may affect the nervous system of insects, disrupting neurotransmitter function .
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
Case Studies
- Agricultural Application : A field study assessed the effectiveness of methyl benzoate derivatives in controlling agricultural pests. Results indicated that applying formulations containing these compounds led to a significant decrease in pest populations over a growing season.
- Pharmaceutical Research : Investigations into the cytotoxic effects of methyl benzoate derivatives on cancer cell lines showed promising results, with certain derivatives inducing apoptosis in human cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
